molecular formula C29H31N3O3 B6583296 1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-73-7

1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No. B6583296
CAS RN: 847395-73-7
M. Wt: 469.6 g/mol
InChI Key: RGNFVVZCCVYJSH-UHFFFAOYSA-N
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Description

Ranolazine is a white to off-white solid . It is chemically described as 1-piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- . It has an empirical formula of C24H33N3O4 and a molecular weight of 427.54 g/mole .


Molecular Structure Analysis

The molecular structure of Ranolazine consists of a piperazine ring attached to an acetamide group and a propyl chain. The propyl chain is further connected to a methoxyphenoxy group .


Chemical Reactions Analysis

Ranolazine is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .


Physical And Chemical Properties Analysis

Ranolazine is a white to off-white solid . It is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ranolazine has not been fully determined. It has antianginal and anti-ischemic effects that do not depend upon reductions in heart rate or blood pressure . It does not affect the rate-pressure product, a measure of myocardial work, at maximal exercise . Ranolazine at therapeutic levels can inhibit the late INa .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-10-8-13-24(21(20)2)32-19-22(18-28(32)33)29-30-23-11-4-5-12-25(23)31(29)16-9-17-35-27-15-7-6-14-26(27)34-3/h4-8,10-15,22H,9,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFVVZCCVYJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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